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Compound of Interest

Compound Name: 2-Allyloxyethanol

Cat. No.: B089601

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-
allyloxyethanol as a versatile chemical intermediate in organic synthesis. Due to its
bifunctional nature, possessing both a reactive allyl group and a primary hydroxyl group, 2-
allyloxyethanol serves as a valuable building block for a variety of molecular architectures,
from specialized monomers to complex heterocyclic compounds.[1]

Physicochemical Properties of 2-Allyloxyethanol

A summary of the key physicochemical properties of 2-allyloxyethanol is presented in Table 1.
This data is essential for its proper handling, use in reactions, and purification.
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Property Value Reference
CAS Number 111-45-5 [1]
Molecular Formula CsH1002 [1]
Molecular Weight 102.13 g/mol

Boiling Point 159 °C [2][3]
Density 0.955 g/mL at 25 °C [2][3]
Refractive Index (n20/D) 1.436 [2][3]

Flash Point 66 °C (150.8 °F) [3]

Ethylene glycol monoallyl
Synonyms [1][4]
ether, Allyl cellosolve

Application 1: Synthesis of Photoinitiator
Precursors via Etherification

2-Allyloxyethanol can be employed as a nucleophile in Williamson ether synthesis to create
precursors for specialized photoinitiators, which are crucial in applications such as dental
adhesives.[1] The hydroxyl group of 2-allyloxyethanol reacts with an electrophilic chlorine
atom to form a stable ether linkage.

Reaction Scheme: Etherification of 2-Allyloxyethanol
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Reactants

2-Allyloxyethanol 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid Potassium Hydroxide

Ftherification

Product

3-{[2-(Allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid

Click to download full resolution via product page

Caption: Williamson ether synthesis of a photoinitiator precursor.

Experimental Protocol: Synthesis of 3-{[2-
(Allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid

Materials:

2-Allyloxyethanol

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid

Potassium hydroxide (KOH)

Dimethylformamide (DMF), anhydrous

Diethyl ether

1 M Hydrochloric acid (HCI)
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o Saturated sodium chloride solution (brine)

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 3-(chloromethyl)-2,4,6-trimethylbenzoic acid (1.0 eq) in anhydrous DMF
(100 mL).

Add powdered potassium hydroxide (1.2 eq) to the solution and stir the suspension at room
temperature for 15 minutes.

Add 2-allyloxyethanol (1.1 eq) dropwise to the reaction mixture.

Heat the reaction mixture to 60°C and maintain for 12-18 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water (200 mL).

Acidify the aqueous mixture to pH 3-4 with 1 M HCI.

Extract the product with diethyl ether (3 x 100 mL).

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100
mL).

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced pressure
to yield the crude product.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to obtain the pure 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic
acid.

Quantitative Data (Representative): The following table provides expected yields and purity for
the etherification reaction based on similar Williamson ether syntheses.
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Parameter Value
Yield 75-85%
Purity (by NMR) >95%

Application 2: Monomer for Silicone-Modified
Polyurethane Coatings via Thiol-Ene Click
Chemistry

The allyl group of 2-allyloxyethanol is an excellent substrate for thiol-ene "click" chemistry.[5]
This reaction can be utilized to synthesize novel monomers that are subsequently used to
create silicone-modified polyurethane coatings with enhanced properties.[5]

Workflow for Polyurethane Synthesis

2-Allyloxyethanol Mercaptosilane Photoinitiator UV Light
v ’
I' ,”
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Thiol-Ene Reaction /! 7
¥ &
Silane-functionalized Monomer Polyol Diisocyanate
Polymerization

Polyurethane Prepolymer Curing

N

Silicone-Modified Polyurethane Coating
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Caption: Workflow for silicone-modified polyurethane synthesis.
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Experimental Protocol: Synthesis of a Silane-
Functionalized Monomer and Subsequent Polyurethane
Coating

Part 1: Thiol-Ene Reaction for Monomer Synthesis

Materials:

2-Allyloxyethanol

3-Mercaptopropyl)trimethoxysilane

2,2-Dimethoxy-2-phenylacetophenone (DMPA)

Anhydrous tetrahydrofuran (THF)
Procedure:

 In a quartz reaction vessel, dissolve 2-allyloxyethanol (1.0 eq) and (3-
mercaptopropyl)trimethoxysilane (1.05 eq) in anhydrous THF.

o Add the photoinitiator, DMPA (0.02 eq), to the solution.

e De-gas the solution by bubbling with argon for 20 minutes.

e Irradiate the stirred solution with a UV lamp (365 nm) at room temperature for 1-2 hours.
« Monitor the disappearance of the allyl and thiol peaks using *H NMR spectroscopy.

e Upon completion, remove the solvent under reduced pressure to obtain the crude silane-
functionalized monomer, which can often be used in the next step without further purification.

Part 2: Polyurethane Synthesis
Materials:

¢ Silane-functionalized monomer from Part 1
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Polypropylene glycol (PPG) or other suitable polyol

Toluene diisocyanate (TDI) or other suitable diisocyanate

Dibutyltin dilaurate (DBTDL) catalyst

Anhydrous ethyl acetate

Procedure:

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the silane-
functionalized monomer and the polyol in anhydrous ethyl acetate.

e Add a catalytic amount of DBTDL (e.g., 0.1 wt%).
o Heat the mixture to 60°C and add the diisocyanate dropwise over 30 minutes.
e Maintain the reaction at 75-80°C for 3-4 hours to form the polyurethane prepolymer.

e The resulting prepolymer solution can be coated onto a substrate and cured at room
temperature or with heating to form the final silicone-modified polyurethane coating.

Quantitative Data (Representative):

Parameter Value
Thiol-Ene Conversion >95%
Final Coating Hardness (Shore A) 70-90

Application 3: Isomerization to 2-(Prop-1-en-1-
yloxy)ethan-1-ol for UV-Curable Monomers

2-Allyloxyethanol can be isomerized to its more reactive vinyl ether isomer, 2-(prop-1-en-1-
yloxy)ethan-1-ol. This isomerization is often catalyzed by ruthenium complexes and is a key
step in producing monomers for UV-curable coatings and resins.
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Reaction Scheme: Ruthenium-Catalyzed Isomerization

[RUHCI(CO)(PPhs)s]

2-Allyloxyethanol

somerization

2-(Prop-1-en-1-yloxy)ethan-1-ol
(E/Z mixture)

Click to download full resolution via product page

Caption: Isomerization of 2-allyloxyethanol.

Experimental Protocol: Ruthenium-Catalyzed
Isomerization

Materials:

2-Allyloxyethanol

Carbonyl(chloro)hydridotris(triphenylphosphine)ruthenium(ll) ([RuHCI(CO)(PPhs)s])

Anhydrous toluene

Inert atmosphere (Argon or Nitrogen)
Procedure:

e In a Schlenk flask under an inert atmosphere, add 2-allyloxyethanol and anhydrous
toluene.

e Add the ruthenium catalyst ([RUHCI(CO)(PPhs)s]) to the solution (catalyst loading can range
from 0.1 to 1 mol%).
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e Heat the reaction mixture to 80-110°C and stir for 4-8 hours.

e Monitor the reaction progress by GC-MS or *H NMR, observing the disappearance of the
allyl protons and the appearance of the vinylic protons.

e Upon completion, cool the reaction mixture to room temperature.

o The catalyst can be removed by passing the solution through a short plug of silica gel or
alumina.

» Remove the solvent under reduced pressure to yield the isomerized product, which may be a
mixture of E and Z isomers.

Quantitative Data (Representative):

Parameter Value
Conversion >98%
Selectivity >95%
E/Z Isomer Ratio Varies with reaction conditions

Application 4: Potential Role in N-Heterocycle
Synthesis

The primary alcohol functionality of 2-allyloxyethanol makes it a potential substrate in
acceptorless dehydrogenative coupling (ADC) reactions for the synthesis of N-heterocycles.[1]
[2][4] This green chemistry approach uses alcohols as alkylating agents, producing water and
hydrogen gas as the only byproducts. While specific literature detailing the use of 2-
allyloxyethanol in this context is limited, a general protocol based on established ADC
methodologies is provided below.

General Workflow for N-Heterocycle Synthesis
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Dehydrogenation Amino-Aromatic Compound Base
Condensation
Cyclization
N-Heterocycle Hz + H20
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Caption: General workflow for N-heterocycle synthesis.

Experimental Protocol: General Procedure for
Dehydrogenative Coupling

Materials:

2-Allyloxyethanol

A suitable amino-aromatic substrate (e.g., 2-aminobenzylamine)

A suitable ruthenium or iridium catalyst (e.g., [Ru(p-cymene)Clz]2)

A base (e.g., potassium carbonate, K2CO3)

Anhydrous solvent (e.g., toluene or dioxane)
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Procedure:

e In a sealable reaction tube, combine the amino-aromatic substrate (1.0 eq), 2-
allyloxyethanol (1.2-2.0 eq), the catalyst (1-5 mol%), and the base (1.5-2.0 eq).

¢ Add the anhydrous solvent.

e Seal the tube and heat the reaction mixture to 110-150°C for 12-24 hours.

o Monitor the reaction by TLC or LC-MS.

» Upon completion, cool the reaction to room temperature and filter off the base and catalyst.
o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography to isolate the desired N-heterocycle.

Quantitative Data (Representative): Yields for such reactions are highly substrate-dependent
and would require specific optimization for 2-allyloxyethanol.

Parameter Value

Expected Yield 40-80% (based on analogous reactions)

Disclaimer: The provided protocols are intended for guidance and should be adapted and
optimized by qualified researchers based on specific experimental goals and laboratory
conditions. Appropriate safety precautions should be taken when handling all chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for 2-Allyloxyethanol in
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089601#2-allyloxyethanol-as-a-chemical-
intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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